![molecular formula C12H14 B1206355 1,2,3,5,6,7-Hexahydro-s-indacene CAS No. 495-52-3](/img/structure/B1206355.png)
1,2,3,5,6,7-Hexahydro-s-indacene
Overview
Description
Synthesis Analysis
The synthesis of hexaaryl-s-indacene derivatives, including 1,2,3,5,6,7-Hexahydro-s-indacene, involves a concise and modular method that allows for the introduction of electron-donating or -accepting groups at specific positions. This approach leads to derivatives with different symmetric substitution patterns and enables modulation of their molecular structures and orbital levels, thereby affecting their electronic properties and antiaromaticity (Jhang et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been explored through theoretical calculations and X-ray structure analyses. These studies reveal significant bond length alternation influenced by the substituents' electronic properties, indicating the presence of weak antiaromaticity. The structure of specific derivatives, like the 2,6-diisocyano derivative, has been detailed, providing insights into the distortion and hydrogen-bonding interactions stabilizing the molecular packing (Kumaradhas et al., 2008).
Chemical Reactions and Properties
Hexahydro-s-indacene derivatives undergo various chemical reactions, including regioselective and stereoselective silylations, which have been meticulously analyzed to understand their reaction mechanisms. These reactions not only demonstrate the derivatives' reactivity but also their potential for further functionalization and application in organometallic chemistry (Dahrouch et al., 2007).
Physical Properties Analysis
The physical properties of hexahydro-s-indacene derivatives, such as fluorescence and carrier mobility in organic field-effect transistors (OFETs), have been investigated. These studies reveal the potential of these compounds in optoelectronic applications, attributed to their modulated energy levels and weak antiaromaticity, which affect their electronic and optical properties (Jhang et al., 2023).
Chemical Properties Analysis
The chemical properties of hexahydro-s-indacene derivatives are closely related to their molecular structure and synthesis. The introduction of different substituents through the modular synthetic approach impacts their electronic properties, antiaromaticity, and reactivity. These properties are crucial for their applications in materials science, demonstrating their versatility and potential in developing new materials and devices (Jhang et al., 2023).
Scientific Research Applications
Crystal Structure Analysis
1,2,3,5,6,7-Hexahydro-s-indacene derivatives have been studied for their crystal structures. For example, the crystal structure of 2,6-Diisocyano-1,2,3,5,6,7-hexahydro-s-indacene-2,6-dicarboxylic Acid Diethylester was analyzed, showing an indane-based amino acid derivative with a distorted five-membered ring and C-H⋅⋅⋅O hydrogen-bonding interactions stabilizing the molecular packing (Kumaradhas et al., 2008).
Synthesis of Anti-inflammatory Agents
The compound has been utilized in the synthesis of anti-inflammatory agents. For example, a novel synthesis of 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an anti-inflammatory agent, was described (Urban et al., 2003).
Electroluminescent Properties
The compound has been investigated for its potential in organic electronics, particularly in OLEDs (Organic Light Emitting Diodes). A study synthesized a novel Indacene and explored its UV/Vis absorption, photoluminescence spectra, and electroluminescent behaviour, demonstrating its potential application in OLEDs (Chen et al., 2003).
Application in Olefin Metathesis
This compound-based ligands have been utilized in olefin metathesis catalysts. A study explored the synthesis and stereoelectronic properties of such a ligand, testing its activity in RCM (Ring-Closing Metathesis) reactions of sterically hindered substrates (Savka & Plenio, 2012).
Exploration of Antiaromaticity and Diradical Character
Research has been conducted on the antiaromaticity and diradical character of this compound derivatives, such as dicyclopenta[b,g]/[a,f]naphthalene isomers. These studies provide insights into their bond-delocalized structures and potential applications based on their unique electronic properties (Xu et al., 2021).
Organometallic Chemistry Applications
The compound has been examined for its role in organometallic chemistry. For instance, manganese tricarbonyl and methylmolybdenum tricarbonyl derivatives of the as-indacene bridging ligand were synthesized, and their structures and steric interactions were analyzed (Bell et al., 1988).
Fluorescent pH Probes
This compound derivatives have been developed as fluorescent pH probes. These BODIPY-based derivatives show fluorescent enhancement upon increasing the acidity of the solution, indicating their potential as pH-sensitive fluorescent materials (Baruah et al., 2005).
Ligand-Centered Oxidation Studies
Studies have also been conducted on ligand-centered oxidation in diiron s-indacene complexes, exploring the electronic and structural features of such complexes and providing insights into their oxidation mechanisms (Roussel et al., 2000).
Synthesis and Structural Studies
Research on the synthesis and structure of various this compound derivatives has been extensive, revealing their diverse chemical properties and potential applications in various fields, including organic synthesis and material science (Milling et al., 2009).
properties
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGHRKGPUUKBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197806 | |
Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
495-52-3 | |
Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,2,3,5,6,7-Hexahydro-s-indacene?
A: this compound is a fused bicyclic hydrocarbon composed of two cyclopentane rings sharing a common bond, resulting in a central five-membered ring fused with two cyclohexane rings. This unique structure serves as a versatile scaffold for creating diverse molecular architectures. []
Q2: Can you provide examples of how the structure of this compound derivatives has been modified to explore structure-activity relationships?
A: Researchers studying MCC950, an inhibitor of the NLRP3 inflammasome containing a this compound moiety, explored the impact of hydroxylation at different positions on the hexahydroindacene ring. They synthesized three possible regioisomers of the major human metabolite of MCC950 and assessed their inhibitory activity against NLRP3-induced IL-1β production in human macrophages. [] This study demonstrated the significance of the hexahydroindacene moiety for the activity and provided insights into the structure-activity relationship.
Q3: Are there any specific applications of this compound derivatives in supramolecular chemistry?
A: Yes, the unique structural features of this compound make it a promising building block in supramolecular chemistry. Studies have demonstrated its potential to assemble into macrocycles with directionally persistent peri-substitution. [] These macrocycles could find applications in host-guest chemistry, molecular recognition, and the development of novel materials.
Q4: How has this compound been utilized as a key intermediate in total synthesis?
A: Researchers have successfully employed this compound derivatives as key intermediates in the total synthesis of complex natural products. For instance, the compound methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate has been identified as a crucial intermediate in the synthesis of Illudinine, a natural product with potential medicinal properties. [, ]
Q5: Can you elaborate on the synthetic strategies employed for the preparation of this compound derivatives?
A: Various synthetic approaches have been developed for the preparation of this compound derivatives. One approach involves the palladium-catalyzed triple cyclization of 2,7-alkadiynylic carbonates with allenes bearing a carbon nucleophile. This elegant strategy allows for the efficient construction of the fused tricyclic system in a single step. [] Another method utilizes a novel synthesis route involving a sulfonamide derivative and a hexahydro-s-indacene isocyanate, resulting in an anti-inflammatory agent. [] Additionally, researchers have explored the use of indanones as starting materials, converting them to isoquinolines, which can then be further elaborated into this compound derivatives. []
Q6: Have there been any crystallographic studies conducted on this compound derivatives?
A: Yes, several crystal structures of this compound derivatives have been reported, providing valuable insights into their conformational preferences and intermolecular interactions. For instance, the crystal structure of 2,6-diisocyano-1,2,3,5,6,7-hexahydro-s-indacene-2,6-dicarboxylic acid diethyl ester revealed a distorted five-membered ring adopting an envelope conformation. The molecular packing in the crystal lattice was stabilized by C-H…O hydrogen bonding interactions. [] Crystallographic analyses of other derivatives have also been reported, providing valuable structural information for understanding their properties and reactivity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.